Bis(4-nitrophenyl) nonanedioate
Description
Bis(4-nitrophenyl) nonanedioate is a nitroaromatic ester compound derived from nonanedioic acid (azelaic acid) and 4-nitrophenol. This compound features two 4-nitrophenyl groups esterified to the terminal carboxylic groups of a nine-carbon dicarboxylic acid chain. However, direct references to this compound are absent in the provided evidence, necessitating extrapolation from structurally related nitroaromatic esters and diketones (e.g., ) and authoritative compendia like The Merck Index ().
Properties
CAS No. |
49759-34-4 |
|---|---|
Molecular Formula |
C21H22N2O8 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
bis(4-nitrophenyl) nonanedioate |
InChI |
InChI=1S/C21H22N2O8/c24-20(30-18-12-8-16(9-13-18)22(26)27)6-4-2-1-3-5-7-21(25)31-19-14-10-17(11-15-19)23(28)29/h8-15H,1-7H2 |
InChI Key |
WVRQLWQXFNTEJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-nitrophenyl) nonanedioate typically involves the reaction of nonanedioic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction can be represented as follows:
Nonanedioic acid+24-nitrophenolDCCBis(4-nitrophenyl) nonanedioate+Dicyclohexylurea
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Bis(4-nitrophenyl) nonanedioate can undergo hydrolysis in the presence of water or aqueous base to yield nonanedioic acid and 4-nitrophenol.
Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can also participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous sodium hydroxide.
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: Nonanedioic acid and 4-nitrophenol.
Reduction: Bis(4-aminophenyl) nonanedioate.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Chemistry: Bis(4-nitrophenyl) nonanedioate is used as a reagent in organic synthesis, particularly in the preparation of polymers and advanced materials. Its ester linkage and nitro groups make it a versatile building block for various chemical transformations.
Biology: In biological research, this compound can be used as a model compound to study enzyme-catalyzed hydrolysis reactions. It serves as a substrate for esterases and other hydrolytic enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of bis(4-nitrophenyl) nonanedioate primarily involves its hydrolysis to release nonanedioic acid and 4-nitrophenol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of the corresponding acid and alcohol. The nitro groups can also undergo reduction or substitution reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Bis(4-nitrophenyl) nonanedioate with analogous nitroaromatic compounds, based on structural and functional similarities inferred from the evidence:
*Calculated based on nonanedioic acid (C₉H₁₆O₄) and 4-nitrophenol (C₆H₅NO₃).
Key Observations:
Functional Group Reactivity: this compound’s ester groups render it more prone to hydrolysis compared to 1,2-bis(4-nitrophenyl)ethane-1,2-dione (a diketone) . This property may limit its applications in aqueous environments but could be advantageous in controlled-release systems. The diazene group in (4-methoxyphenyl)(4-nitrophenyl)diazene introduces photoreactivity, absent in the nitroaromatic esters, making it suitable for photolithography .
Substituent Effects :
- The electron-withdrawing nitro groups in all three compounds enhance electrophilicity, but the methoxy group in the diazene derivative () introduces electron-donating effects, altering solubility and electronic properties .
Synthetic Utility: While 1,2-bis(4-nitrophenyl)ethane-1,2-dione is discontinued (), its structural similarity suggests that this compound could serve as a monomer in polyesters or crosslinking agents.
Research Findings and Data Gaps
- Toxicity and Safety: No direct toxicity data exists for this compound. However, nitroaromatic compounds generally exhibit moderate to high toxicity due to nitro group reactivity ().
- Thermal and Physical Properties: The melting point, boiling point, and density of this compound remain uncharacterized. By analogy, 1,2-bis(4-nitrophenyl)ethane-1,2-dione has a molecular weight of 300.22 g/mol but lacks reported thermal data ().
- Applications in Data Mining: While focuses on carcinogenicity prediction via substructure analysis, nitroaromatic esters like this compound could benefit from such methodologies to predict biodegradation pathways or toxicity.
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